molecular formula C10H14N4O2 B1266889 2,4-Dicyano-3-ethyl-3-methylpentanediamide CAS No. 59419-26-0

2,4-Dicyano-3-ethyl-3-methylpentanediamide

Cat. No. B1266889
CAS RN: 59419-26-0
M. Wt: 222.24 g/mol
InChI Key: BTATZQSHYUSXQG-UHFFFAOYSA-N
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Description

2,4-Dicyano-3-ethyl-3-methylpentanediamide (DCMPD) is an organic compound that has been used in laboratory experiments for a variety of reasons. It is a white, crystalline solid with a melting point of 105-106 °C. It is soluble in water and alcohols, and insoluble in ether and benzene. DCMPD is a versatile compound and has a wide range of uses in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,4-Dicyano-3-ethyl-3-methylpentanediamide involves the reaction of 3-ethyl-3-methylpentanediamine with cyanogen bromide followed by reaction with ammonia.

Starting Materials
3-ethyl-3-methylpentanediamine, Cyanogen bromide, Ammonia

Reaction
Step 1: 3-ethyl-3-methylpentanediamine is reacted with cyanogen bromide in anhydrous ether to form 2-cyano-3-ethyl-3-methylpentanediamide., Step 2: 2-cyano-3-ethyl-3-methylpentanediamide is then reacted with ammonia in ethanol to form 2,4-Dicyano-3-ethyl-3-methylpentanediamide.

Scientific Research Applications

2,4-Dicyano-3-ethyl-3-methylpentanediamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, amines and peptides. It has also been used as a catalyst for the synthesis of polymers, as well as a ligand for coordination compounds. Additionally, 2,4-Dicyano-3-ethyl-3-methylpentanediamide has been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase.

Mechanism Of Action

2,4-Dicyano-3-ethyl-3-methylpentanediamide is an inhibitor of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from binding to its substrate, thus inhibiting its activity. The binding of 2,4-Dicyano-3-ethyl-3-methylpentanediamide to the enzyme is reversible, allowing for the enzyme to be reactivated when the inhibitor is removed.

Biochemical And Physiological Effects

2,4-Dicyano-3-ethyl-3-methylpentanediamide has been found to have a variety of biochemical and physiological effects. It has been found to have antifungal activity, and has been used to treat fungal infections in humans. It has also been found to have anti-inflammatory effects, and has been used to treat inflammatory conditions such as arthritis. Additionally, 2,4-Dicyano-3-ethyl-3-methylpentanediamide has been found to have anti-cancer properties, and has been used in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

2,4-Dicyano-3-ethyl-3-methylpentanediamide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is easily synthesized. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, 2,4-Dicyano-3-ethyl-3-methylpentanediamide is a relatively toxic compound and should be handled with care. Additionally, it should not be used in experiments involving living organisms, as it may be toxic to them.

Future Directions

There are a variety of potential future directions for the use of 2,4-Dicyano-3-ethyl-3-methylpentanediamide in scientific research. It could be used as a reagent for the synthesis of a variety of organic compounds, such as heterocycles, amines, and peptides. Additionally, it could be used as a catalyst for the synthesis of polymers, or as a ligand for coordination compounds. Furthermore, it could be used in the development of new drugs, or as an inhibitor of enzymes. Finally, it could be used in the development of new materials, such as polymers or nanomaterials.

properties

IUPAC Name

2,4-dicyano-3-ethyl-3-methylpentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-3-10(2,6(4-11)8(13)15)7(5-12)9(14)16/h6-7H,3H2,1-2H3,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTATZQSHYUSXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293164
Record name 2,4-dicyano-3-ethyl-3-methylpentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dicyano-3-ethyl-3-methylpentanediamide

CAS RN

59419-26-0
Record name NSC87575
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87575
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dicyano-3-ethyl-3-methylpentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARAMIDE
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